molecular formula C12H9N3S B5536776 4-[(2-pyrimidinylthio)methyl]benzonitrile

4-[(2-pyrimidinylthio)methyl]benzonitrile

Cat. No. B5536776
M. Wt: 227.29 g/mol
InChI Key: QRKRVNMWQKOMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-[(2-pyrimidinylthio)methyl]benzonitrile" belongs to a class of chemicals that are significant due to their potential biological activities and applications in various fields of chemistry and material science. Compounds with similar pyrimidinyl and benzonitrile moieties have been explored for their roles in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related compounds involves several key steps, including methylation, cyclization, and condensation reactions. For instance, the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, a compound with a structure related to our compound of interest, demonstrates the complexity of synthesizing such molecules. This process includes methylation of 2-thiouracil, followed by reaction with para-aminobenzonitrile under solvent-free conditions and subsequent chlorination (Ju Xiu-lia, 2015).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate, reveals complex interactions and conformations. The analysis includes X-ray diffraction studies showing disorder in the crystal structure, cis orientations of triazene moieties, and van der Waals interactions influencing the packing of the crystals (S. Moser, V. Bertolasi, K. Vaughan, 2005).

Chemical Reactions and Properties

Chemical reactions and properties of related compounds showcase their reactivity and interaction with various reagents. For example, the synthesis and reactions of 5-methylthieno[2',3':5,6]pyrimido-[2,1-a]isoindol-4(5H)-one involved bromomethylation and methylation steps, highlighting the reactivity of the pyrimidine moiety and its potential for further chemical modifications (A. Kysil, Z. Voitenko, J. Wolf, 2008).

Scientific Research Applications

DNA Methylation and Carcinogen Exposure

Research by Bollati et al. (2007) investigated the impact of low-level exposure to benzene, a compound structurally related to "4-[(2-pyrimidinylthio)methyl]benzonitrile", on DNA methylation patterns in healthy subjects. The study found that airborne benzene exposure was associated with significant reductions in DNA methylation in LINE-1 and AluI repetitive elements, indicating altered epigenetic patterns similar to those observed in malignant cells, highlighting benzene's potential as a low-level carcinogen through epigenetic modulation (Bollati et al., 2007).

Endocrine Disruption by UV Filters

A study by Valle-Sistac et al. (2016) measured the concentrations of benzophenone-type UV filters, commonly used in sunscreens and personal care products, in human placenta samples. This study provided evidence of the transplacental transfer of these compounds, potentially exposing fetuses to endocrine-disrupting chemicals (Valle-Sistac et al., 2016).

Pharmacokinetics of NMDA Receptor Antagonists

Garner et al. (2015) characterized the pharmacodynamic and pharmacokinetic properties of CERC-301, a compound acting on the NMDA receptor, which is a receptor type that could theoretically be affected by the actions of "4-[(2-pyrimidinylthio)methyl]benzonitrile" analogs. The study's findings support the development of NMDA receptor antagonists for therapeutic use, demonstrating the importance of understanding the systemic effects of chemical exposure on neurotransmission (Garner et al., 2015).

Toxic Volatile Organic Chemicals from E-Cigarettes

Rubinstein et al. (2018) explored the exposure of adolescents to toxic volatile organic chemicals (VOCs) from e-cigarettes, revealing the presence of carcinogenic compounds. While not directly studying "4-[(2-pyrimidylthio)methyl]benzonitrile", this research underscores the health risks associated with exposure to various organic compounds, including potential analogs, in everyday products (Rubinstein et al., 2018).

properties

IUPAC Name

4-(pyrimidin-2-ylsulfanylmethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S/c13-8-10-2-4-11(5-3-10)9-16-12-14-6-1-7-15-12/h1-7H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKRVNMWQKOMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641925
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(Pyrimidin-2-ylsulfanylmethyl)-benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.